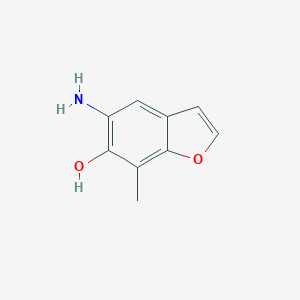
5-Amino-7-methylbenzofuran-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-7-methylbenzofuran-6-ol, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Recent studies have highlighted the potential of benzofuran derivatives, including 5-amino-7-methylbenzofuran-6-ol, as antimicrobial agents. The compound's structure allows it to interact with various biological targets, leading to effective inhibition of pathogenic microorganisms.
- Mechanism of Action : The benzofuran scaffold has been shown to inhibit protein tyrosine phosphatases (PTPs), which are crucial for the survival of pathogens like Mycobacterium tuberculosis (mPTPB) . This inhibition can restore immune responses in host macrophages, making it a promising candidate for tuberculosis treatment.
-
Case Studies :
- A series of benzofuran derivatives demonstrated significant activity against M. tuberculosis, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 2 μg/mL .
- Benzofuran derivatives have also shown antibacterial properties against strains such as E. coli and S. aureus, with MIC values ranging from 0.78 μg/mL to 6.25 μg/mL .
Anticancer Properties
This compound has been investigated for its anticancer potential. The compound's ability to induce apoptosis in cancer cells makes it a valuable subject in cancer research.
- Structure-Activity Relationship (SAR) : Studies indicate that the presence of specific functional groups on the benzofuran structure enhances anticancer activity. For instance, the incorporation of hydroxyl and nitro groups has been linked to increased cytotoxicity against various cancer cell lines .
-
Case Studies :
- Research on benzofuran derivatives revealed that certain compounds exhibited high cytotoxicity against Erlich ascites carcinoma cells, with IC50 values indicating potent activity .
- Another study found that novel benzofuran-chalcone derivatives showed significant anti-proliferative effects in breast and lung cancer cell lines .
Neuroprotective Effects
The neuroprotective potential of this compound has gained attention due to its interaction with acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases.
- Inhibition of AChE : Benzofurans have been synthesized and evaluated for their ability to inhibit AChE, suggesting potential applications in treating conditions like Alzheimer's disease .
- Case Studies :
Summary of Applications
The following table summarizes the applications and key findings related to this compound:
Propriétés
Numéro CAS |
167029-03-0 |
|---|---|
Formule moléculaire |
C9H9NO2 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
5-amino-7-methyl-1-benzofuran-6-ol |
InChI |
InChI=1S/C9H9NO2/c1-5-8(11)7(10)4-6-2-3-12-9(5)6/h2-4,11H,10H2,1H3 |
Clé InChI |
GLIGUTWSSCUGRM-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC(=C1O)N)C=CO2 |
SMILES canonique |
CC1=C2C(=CC(=C1O)N)C=CO2 |
Synonymes |
6-Benzofuranol, 5-amino-7-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















